molecular formula C25H25N6Na3O9 B13441121 Pemetrexed L-Glutamic Acid Trisodium Salt

Pemetrexed L-Glutamic Acid Trisodium Salt

Cat. No.: B13441121
M. Wt: 622.5 g/mol
InChI Key: WUUKQGFDPJBYPJ-XYTXGRHFSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemetrexed L-Glutamic Acid Trisodium Salt is a derivative of pemetrexed, a chemotherapy drug used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This compound is known for its antifolate properties, which inhibit several key enzymes involved in folate metabolism and DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt involves multiple steps, starting from the basic structure of pemetrexed. The process includes the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with L-glutamic acid under specific conditions to form the trisodium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is then purified using crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Pemetrexed L-Glutamic Acid Trisodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pemetrexed L-Glutamic Acid Trisodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Pemetrexed L-Glutamic Acid Trisodium Salt exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are crucial for DNA synthesis and cell replication. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pemetrexed L-Glutamic Acid Trisodium Salt is unique due to its multitargeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum inhibition makes it particularly effective in treating various types of cancer, compared to other antifolate drugs that may target only a single enzyme .

Properties

Molecular Formula

C25H25N6Na3O9

Molecular Weight

622.5 g/mol

IUPAC Name

trisodium;(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxylatobutanoyl]amino]pentanedioate

InChI

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/q;3*+1/p-3/t15-,16-;;;/m0.../s1

InChI Key

WUUKQGFDPJBYPJ-XYTXGRHFSA-K

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.